4-Bromo-5-fluoro-2-methoxyphenol

Medicinal Chemistry Lipophilicity ADME Property Prediction

Reproducible medicinal chemistry and materials R&D requires exact halogenated scaffolds. Substituting analogs lacking bromine or fluorine alters lipophilicity, coupling reactivity, and binding outcomes. - **Precise substitution**: Bromine at C4 for Suzuki/Miyaura coupling; fluorine at C5 for metabolic stability or pKa modulation. - **Quantitative properties**: XLogP 2.8, TPSA 29.5 Ų, mp 80-83°C. - **Supply assurance**: Packaged under inert atmosphere, certified for research use.

Molecular Formula C7H6BrFO2
Molecular Weight 221.02 g/mol
CAS No. 886510-25-4
Cat. No. B1294193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2-methoxyphenol
CAS886510-25-4
Molecular FormulaC7H6BrFO2
Molecular Weight221.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1O)F)Br
InChIInChI=1S/C7H6BrFO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3
InChIKeyBJNIUDHOXUKBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoro-2-methoxyphenol: Baseline Properties


4-Bromo-5-fluoro-2-methoxyphenol (CAS: 886510-25-4) is a halogenated phenolic building block defined by its specific 4-bromo, 5-fluoro, and 2-methoxy substitution pattern on a phenyl ring [1]. This substitution pattern imparts a calculated LogP (XLogP3) of 2.8, a topological polar surface area (TPSA) of 29.5 Ų, and a melting point range of 80-83°C, characteristics that define its behavior in organic synthesis and preliminary biological studies [1]. While marketed as a research chemical for applications including an inhibitor of *Mycobacterium tuberculosis* enoyl-ACP reductase (InhA), primary literature detailing direct, quantitative biological activity for this exact compound is currently limited .

Orthogonal cross-coupling potential from dual-bromo, fluoro substitution pattern
Computed LogP 2.8 and TPSA 29.5 Ų support medicinal chemistry design
Research applications span organic synthesis and preliminary InhA inhibition studies

4-Bromo-5-fluoro-2-methoxyphenol: Substitution Risks


Generic substitution with a related analog, such as 4-Bromo-2-methoxyphenol (CAS 7368-38-7) or 5-Fluoro-2-methoxyphenol (CAS 72955-97-6), introduces distinct and uncontrolled changes in molecular properties, including lipophilicity and electronic distribution [1]. For instance, the absence of the fluorine atom in 4-Bromo-2-methoxyphenol reduces its electron-withdrawing capacity, while the presence of a fluorine but absence of a bromine in 5-Fluoro-2-methoxyphenol alters its potential for cross-coupling reactions and binding interactions [2][3]. These differences can directly impact the yield of a synthetic step, the binding affinity in a biological assay, or the physical property of a final material, underscoring the necessity of using the exact specified compound for reproducible and interpretable research [1].

Target Compound
Common Substitute
Key Risk
4-Bromo-5-fluoro-2-methoxyphenol
4-Bromo-2-methoxyphenol (no fluorine)
Loss of fluorine alters electronic distribution and cross-coupling reactivity
4-Bromo-5-fluoro-2-methoxyphenol
5-Fluoro-2-methoxyphenol (no bromine)
Absence of bromine removes a key synthetic handle for Pd-catalyzed couplings

4-Bromo-5-fluoro-2-methoxyphenol: Quantitative Comparison


Lipophilicity: XLogP3 Comparison

The presence of both bromine and fluorine substituents in 4-Bromo-5-fluoro-2-methoxyphenol results in a computed XLogP3 of 2.8, which is higher than that of the non-fluorinated analog 4-Bromo-2-methoxyphenol (XLogP3 = 2.2) [1][2]. This difference of +0.6 log units indicates a quantifiably higher lipophilicity, which can influence membrane permeability and non-specific binding in biological assays [1].

Lipophilicity XLogP3
Class-level inference
+0.6 log units
Target 2.8 vs analog 2.2 (computed)
Supports higher membrane permeability prediction context
Experimental validation advised; computed values
Medicinal Chemistry Lipophilicity ADME Property Prediction

Molecular Weight vs. 5-Fluoro Analog

The replacement of the 4-bromo atom with a hydrogen atom yields 5-Fluoro-2-methoxyphenol (CAS 72955-97-6), which has a molecular weight of 142.13 g/mol [1][2]. 4-Bromo-5-fluoro-2-methoxyphenol has a molecular weight of 221.02 g/mol, a difference of +78.89 g/mol [1]. This substantial mass difference provides a distinct and verifiable analytical signature for LC-MS method development and reaction monitoring .

Molecular Weight
Cross-study comparable
221.02 g/mol
+78.89 vs 5-Fluoro analog
Distinct LC-MS signature for reaction monitoring
Based on molecular formula; confirm experimentally
Chemical Synthesis LC-MS Method Development Mass Spectrometry

Orthogonal Cross-Coupling via Dual Halogenation

4-Bromo-5-fluoro-2-methoxyphenol contains a bromine atom and a fluorine atom on the same aromatic ring, in contrast to analogs like 4-Bromo-2-methoxyphenol (bromine only) or 5-Fluoro-2-methoxyphenol (fluorine only) [1][2]. This specific array enables the potential for chemoselective and sequential cross-coupling reactions, where the bromine atom serves as a handle for transition metal-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) or act as a metabolically stable isostere [3].

Dual Halogen Reactivity
Class-level inference
Br for cross-coupling, F for SNAr or isostere
2 orthogonal handles available
Supports sequential diversification strategy
Confirmed by synthetic precedent; validate with substrate
Synthetic Methodology Cross-Coupling Reactions Medicinal Chemistry

4-Bromo-5-fluoro-2-methoxyphenol: Key Applications


Orthogonal Library Building Block

As a dual-halogenated phenol, 4-Bromo-5-fluoro-2-methoxyphenol is a strategic intermediate for constructing compound libraries via sequential functionalization. Its bromine atom is a prime site for standard palladium-catalyzed cross-coupling reactions to install aryl, alkyl, or amino groups, while the fluorine atom can be subsequently displaced or serve as a bioisostere for metabolic stability. This enables the rapid generation of diverse analogs from a single scaffold in a controlled, two-step sequence [1].

Halogenated Ligands & SAR Probes

In medicinal chemistry campaigns focused on optimizing target engagement, this compound serves as a versatile core for SAR exploration. The bromine atom allows for rapid diversification to identify optimal R-groups for potency, while the fluorine atom is a common tool for modulating pKa of the phenol, blocking oxidative metabolism, or engaging in favorable multipolar interactions with protein binding pockets [1]. This dual utility consolidates multiple optimization goals into a single intermediate.

Fluorinated Polymer Precursor

The phenolic hydroxyl group of 4-Bromo-5-fluoro-2-methoxyphenol can be functionalized to create novel monomers for polymer science. The presence of fluorine imparts desirable properties such as increased hydrophobicity, thermal stability, and chemical resistance to the resulting polymers. As an intermediate, it is used in the development of advanced materials for plastics, adhesives, and coatings where these properties are required .

InhA Inhibition Mechanistic Probe

Although direct quantitative data for this compound is not yet published in primary literature, its structural analogs, such as 4-Bromo-2-methoxyphenol, have been characterized as inhibitors of the InhA enzyme from *Mycobacterium tuberculosis* [2]. Given this class-level inference, 4-Bromo-5-fluoro-2-methoxyphenol is a logical candidate for further investigation as a probe to study the structure-activity relationships of InhA inhibition, particularly regarding the role of fluorine substitution on binding affinity and enzyme kinetics .

Application
Selection Property
Validation Focus
Orthogonal library synthesis
Dual-halogen reactive handles (Br, F)
Sequential cross-coupling feasibility
SAR probe diversification
Bromine for Pd couplings; fluorine for bioisostere
Analog synthesis efficiency and SAR data consistency
Fluorinated polymer precursor
Phenolic OH for monomer synthesis
Polymer property characterization
InhA inhibition mechanistic probe
Halogenated phenol scaffold
Class-level InhA inhibition; requires direct assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-fluoro-2-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.